molecular formula C12H13F3N2O3S B2551595 (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone CAS No. 2248991-10-6

(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone

Cat. No. B2551595
CAS RN: 2248991-10-6
M. Wt: 322.3
InChI Key: QOUFXGXIZRPBMS-UHFFFAOYSA-N
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Description

(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research. This compound is known for its unique structure and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed that the compound works by inhibiting the activity of specific enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models. The compound has also been shown to inhibit tumor growth in animal models. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is its unique structure, which makes it an attractive target for scientific research. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone. One direction is to further explore the compound's potential therapeutic applications. Another direction is to investigate the compound's mechanism of action in more detail. Additionally, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in water.
In conclusion, (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone is a chemical compound that has significant potential for scientific research. The compound's unique structure and potential therapeutic applications make it an attractive target for further investigation. As research on this compound continues, it has the potential to lead to new treatments for a range of medical conditions.

Synthesis Methods

The synthesis of (6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone involves a series of chemical reactions. The primary starting material for the synthesis is 3-chloro-6-methylpyridine-2-carboxylic acid. This starting material undergoes a series of chemical reactions, including amidation, reduction, and cyclization, to produce the final compound. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone has shown potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. The compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c1-21(19,20)10-3-2-9(5-16-10)11(18)17-6-8(7-17)4-12(13,14)15/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUFXGXIZRPBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CC(C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methanesulfonyl-5-[3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]pyridine

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